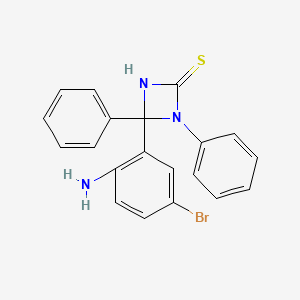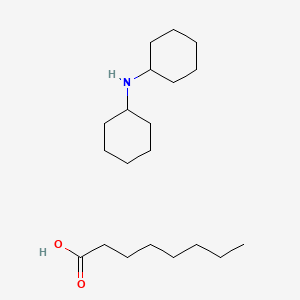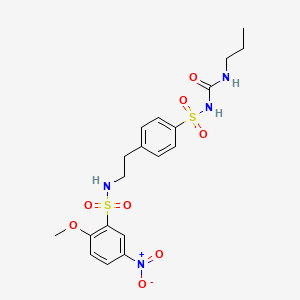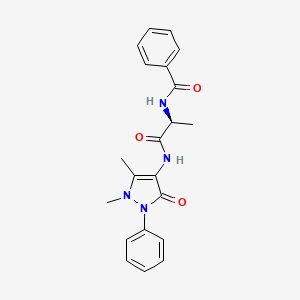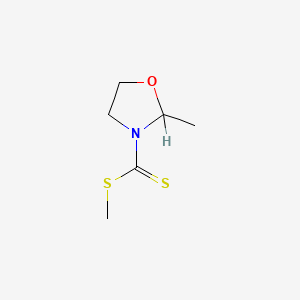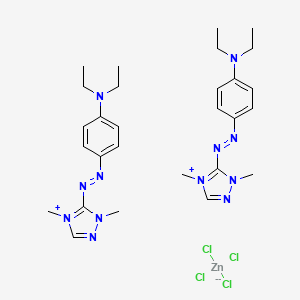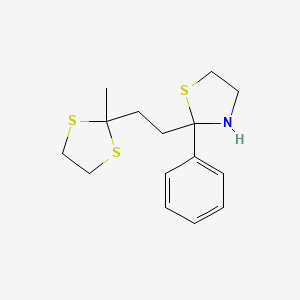
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes piperazine, fluorophenyl, and chlorophenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride.
Attachment of Chlorophenylmethylthio Group: The chlorophenylmethylthio group is attached through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and thiourea.
Final Assembly and Dihydrochloride Formation: The final compound is assembled through a series of condensation reactions, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thioether group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring or the thioether linkage.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((((4-chlorophenyl)methyl)thio)methyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound shares the piperazine and chlorophenyl groups but lacks the fluorophenyl and thioether linkages.
4-(4,4-Bis(4-fluorophenyl)butyl)piperazine: This compound contains the fluorophenyl groups but does not have the chlorophenylmethylthio group.
1-(4-Chlorophenyl)-4-(phenylsulfonyl)piperazine: This compound has a sulfonyl group instead of the thioether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143760-17-2 |
|---|---|
Molekularformel |
C30H37Cl3F2N2OS |
Molekulargewicht |
618.0 g/mol |
IUPAC-Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C30H35ClF2N2OS.2ClH/c31-26-9-3-23(4-10-26)21-37-22-29(36)20-35-18-16-34(17-19-35)15-1-2-30(24-5-11-27(32)12-6-24)25-7-13-28(33)14-8-25;;/h3-14,29-30,36H,1-2,15-22H2;2*1H |
InChI-Schlüssel |
SSSPHGMVJPDVII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSCC4=CC=C(C=C4)Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


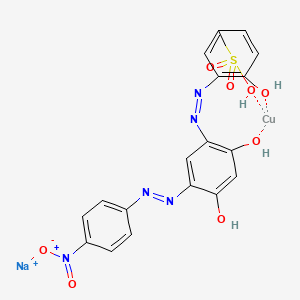
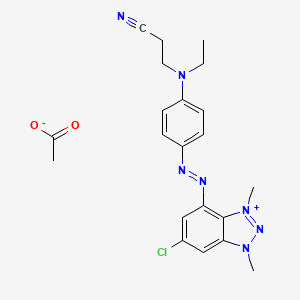
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

